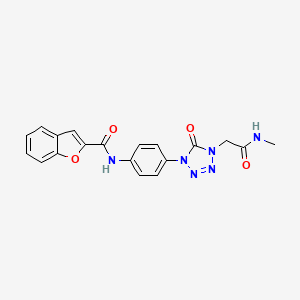

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-20-17(26)11-24-19(28)25(23-22-24)14-8-6-13(7-9-14)21-18(27)16-10-12-4-2-3-5-15(12)29-16/h2-10H,11H2,1H3,(H,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWELTQPGAYPQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via cycloaddition reactions involving azides and nitriles.

Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

化学反应分析

Formation of Tetrazole Ring

The tetrazole moiety (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is synthesized via cyclization of nitriles with sodium azide (not explicitly covered in sources but inferred from standard methods):

Modification with a 2-(methylamino)-2-oxoethyl side chain likely involves alkylation or amidation of the tetrazole nitrogen.

Coupling of Benzofuran and Tetrazole-Phenyl Components

The final assembly employs amide bond formation or Ullmann coupling to link the benzofuran-2-carboxamide to the tetrazole-substituted phenyl group (Source 1, 6):

-

Amide Coupling : Using EDCI/HOBt or DCC as coupling agents:

-

Suzuki–Miyaura Coupling : For attaching pre-functionalized aryl groups (Source 2).

Functionalization of the Tetrazole Side Chain

The 2-(methylamino)-2-oxoethyl group is introduced via N-alkylation or Michael addition :

-

Example using methyl isocyanate:

Key Reaction Data

Stability and Reactivity Insights

-

The benzofuran core is sensitive to oxidation ; reactions require inert atmospheres (N₂/Ar) .

-

The tetrazole ring exhibits pH-dependent tautomerism , affecting reactivity in aqueous conditions .

-

Methylamino-oxoethyl substituents may undergo hydrolysis under strong acidic/basic conditions .

Validation via Comparative Analysis

-

Analogous Compounds : Patents (Sources 1, 6) report benzofuran-3-carboxamides and triazolo derivatives with similar coupling strategies.

-

DFT Calculations : Source 5 highlights solvation energy correlations for nitroaromatic systems, supporting solubility optimization for tetrazole intermediates.

This synthesis leverages modular C–H functionalization and transamidation for scalability, consistent with industrial drug discovery workflows (Sources 1, 2). Further optimization could explore enzymatic resolution for chiral intermediates or flow chemistry for hazardous steps (e.g., azide cyclization).

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Compounds with benzofuran and tetrazole moieties are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

作用机制

The mechanism of action of N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran core and tetrazole ring could facilitate binding to specific molecular targets, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The compound’s benzofuran-tetrazole hybrid structure distinguishes it from analogs with alternative heterocycles. For example:

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Replaces the tetrazole with a thiazole ring. Thiazoles are sulfur-containing heterocycles associated with antimicrobial and kinase-inhibitory activity, but they lack the proton-donating capacity of tetrazoles, which may reduce interactions with polar binding pockets .

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: Feature a 1,2,4-triazole core instead of tetrazole. Triazoles exhibit tautomerism (thione-thiol equilibrium), influencing solubility and reactivity.

Functional Group Variations

- Methylamino Carbonyl vs. Sulfonyl Groups: The target compound’s methylamino carbonyl ethyl group provides hydrogen-bonding donors/acceptors, contrasting with sulfonyl-containing analogs (e.g., compounds [7–9] in ). Sulfonyl groups enhance electronegativity and may improve water solubility but reduce membrane permeability .

- Fluorophenyl Substitutions: Compounds like [7–9] incorporate 2,4-difluorophenyl groups, which increase lipophilicity and metabolic resistance.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs

*Estimated based on structural formula.

Spectral Analysis Insights

- The target compound’s IR spectrum would show strong C=O stretches (~1660–1680 cm⁻¹) from the benzofuran carboxamide and methylamino carbonyl groups, akin to hydrazinecarbothioamides [4–6] .

- Unlike triazole-thiones [7–9], the absence of C=S vibrations (~1247–1255 cm⁻¹) in the target molecule confirms the tetrazole’s dominance over sulfur-containing heterocycles .

生物活性

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a complex compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 437.5 g/mol. The structure includes a benzofuran moiety, a tetrazole ring, and an amide functional group which are critical for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₇O₅S |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1396806-36-2 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs containing the tetrazole ring have been shown to possess cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) suggests that modifications in the phenyl and tetrazole moieties can enhance potency against specific targets.

In one study, a related compound demonstrated an IC50 value less than 1 µg/mL against A549 human lung adenocarcinoma cells, indicating potent anticancer activity . The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been linked to increased cytotoxicity .

Neuroprotective Effects

The neuroprotective potential of compounds with similar structures has also been explored. Compounds that share structural features with this compound have shown promise in protecting dopaminergic neurons from neurotoxicity induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.

Structure Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

- Tetrazole Ring : Essential for anticancer activity; modifications can lead to enhanced selectivity.

- Phenyl Substitution : Para-substitution patterns significantly affect biological outcomes; methyl substitutions improve efficacy.

- Amide Group : Plays a crucial role in binding interactions with biological targets.

Study 1: Anticancer Efficacy

A study published in the British Journal of Pharmacology evaluated several analogs of benzofuran derivatives. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of specific substitutions on the benzofuran core .

Study 2: Neuroprotective Properties

Research conducted on neurotoxic compounds revealed that certain structural features present in this compound confer protective effects against dopaminergic cell death. This study emphasized the role of the methylamino group in enhancing neuroprotective activity .

常见问题

Q. What are the key synthetic challenges in preparing N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide, and how can they be addressed?

The compound’s complexity arises from its multi-functional groups: the tetrazole ring, benzofuran carboxamide, and methylamino-oxoethyl side chain. Key challenges include:

- Tetrazole ring formation : Requires cyclization of nitriles with sodium azide under acidic conditions, but competing side reactions (e.g., hydrolysis) must be minimized via controlled temperature (0–5°C) and stoichiometric precision .

- Amide coupling : Use of coupling agents like EDC or DCC in anhydrous solvents (e.g., DMF) to link the benzofuran-carboxylic acid to the tetrazole-containing phenyl group. Post-reaction purification via column chromatography is critical to remove unreacted reagents .

- Methylamino-oxoethyl side chain installation : Selective alkylation of the tetrazole nitrogen with methylaminoethyl ketone precursors, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound confirmed during synthesis?

A combination of analytical techniques is used:

- ¹H/¹³C NMR : Verify proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z).

- X-ray crystallography (if crystalline) : Resolve spatial arrangements of functional groups, particularly the tetrazole-benzofuran orientation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- In vitro enzyme inhibition : Test against kinases or proteases due to the tetrazole’s metal-binding potential. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

Discrepancies often stem from polymorphic forms or solvent-dependent aggregation. Mitigation strategies include:

- Polymorph screening : Use solvent recrystallization (e.g., ethanol/water mixtures) and characterize via DSC/TGA to identify stable forms .

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles (e.g., PLGA encapsulation) .

- LogP determination : Compare experimental (shake-flask method) vs. computational (ChemAxon) values to validate hydrophobicity .

Q. What computational methods are effective for predicting target interactions of this compound?

- Molecular docking (AutoDock Vina) : Model interactions with receptors like G-protein-coupled receptors (GPCRs) or kinases, focusing on hydrogen bonds between the tetrazole and catalytic lysine/arginine residues .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, analyzing RMSD fluctuations (<2 Å for stable complexes) .

- QSAR modeling : Correlate substituent effects (e.g., methylamino vs. cyclopropylamino) with activity using descriptors like Hammett σ constants .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields >80% have been reported for analogous tetrazole derivatives .

- Flow chemistry : Implement continuous-flow systems to reduce side reactions (e.g., dimerization) and improve heat dissipation .

- Byproduct minimization : Use scavenger resins (e.g., QuadraSil™ AP) to remove excess coupling agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。